cis-3-Hexenoic acid

Catalog No.
S625684
CAS No.
1775-43-5
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Hexenoic acid

CAS Number

1775-43-5

Product Name

cis-3-Hexenoic acid

IUPAC Name

(Z)-hex-3-enoic acid

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3-

InChI Key

XXHDAWYDNSXJQM-ARJAWSKDSA-N

SMILES

CCC=CCC(=O)O

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Canonical SMILES

CCC=CCC(=O)O

Isomeric SMILES

CC/C=C\CC(=O)O

The exact mass of the compound cis-3-Hexenoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26715. It belongs to the ontological category of 3-hexenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

cis-3-Hexenoic acid (CAS 1775-43-5) is an unsaturated C6 aliphatic carboxylic acid, recognized for its role as a biosynthetic precursor to critical 'Green Leaf Volatiles' (GLVs) like (Z)-3-hexenal.[1][2][3] These GLVs are responsible for the characteristic fresh, green aroma of cut grass and unripe fruit.[4] The specific cis (or Z) configuration of the double bond at the 3-position is fundamental to its utility in creating authentic green, fruity, and cheesy flavor and fragrance profiles.[5][6]

Substituting cis-3-Hexenoic acid with its geometric isomer (trans-3-hexenoic acid), positional isomers (trans-2-hexenoic acid), or its saturated analog (hexanoic acid) consistently fails in target applications. The specific cis-3 geometry is a strict requirement for the lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzyme systems that convert it to high-value green leaf aldehydes and alcohols.[2][3][7] Using an incorrect isomer results in a failure to produce the desired 'green' aroma compounds. Furthermore, each isomer possesses a distinct organoleptic profile; for example, trans-2-hexenoic acid is often described as having cheesy or fatty notes, which are unsuitable for applications requiring the fresh, green, and fruity character of the cis-3 isomer.[5][8]

Essential Precursor for Biosynthesis of (Z)-3-Hexenal ('Cut Grass' Aroma)

The biosynthesis of (Z)-3-hexenal, the compound primarily responsible for the 'cut grass' aroma, relies on the enzymatic cleavage of fatty acids by lipoxygenase (LOX) and hydroperoxide lyase (HPL).[2][3][4] These enzymes exhibit high substrate specificity for fatty acids with a cis-double bond at the n-6 position (or ω-7 for this C6 acid), making cis-3-Hexenoic acid a suitable substrate.[9] In contrast, trans isomers are not readily processed by this pathway, and saturated analogs like hexanoic acid lack the necessary double bond entirely, preventing the formation of the target C6 aldehyde.[3][7] This makes high-purity cis-3-Hexenoic acid essential for bioprocesses aiming to produce natural (Z)-3-hexenal or the corresponding (Z)-3-hexenol.[10][11]

Evidence DimensionSubstrate Suitability for Enzymatic Conversion
Target Compound DataServes as a specific substrate for the LOX/HPL pathway to produce (Z)-3-hexenal.
Comparator Or Baselinetrans-isomers and saturated analogs (Hexanoic acid) are unsuitable substrates for this specific enzymatic transformation.
Quantified DifferenceQualitatively distinct; only the cis-isomer enables the targeted biosynthetic pathway.
ConditionsIn vivo or in vitro biotransformation using lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzyme systems from plant tissues.

For producing natural-identical 'green leaf' aroma compounds, substitution with other isomers or saturated analogs will result in complete process failure.

Distinct Organoleptic Profile: 'Green and Fruity' vs. 'Cheesy and Fatty'

The sensory profile of cis-3-Hexenoic acid is markedly different from its common substitutes. It is described as having green, grassy, fruity, and cheesy notes.[5] In contrast, the positional isomer trans-2-hexenoic acid is characterized by a powerful cheesy, fatty, and sometimes sweet or herbal odor.[8][12] The saturated analog, hexanoic acid, is strongly associated with a cheesy, goaty, and repulsive fatty odor.[13] This clear differentiation in aroma profile is critical in flavor and fragrance formulation, where the specific 'green' and 'unripe fruit' character of the cis-3 isomer is desired and cannot be replicated by the 'heavy' or 'dairy-like' notes of its analogs.

Evidence DimensionOdor Profile Description
Target Compound DataGreen, grassy, sweaty, fruity, cheesy, acidic.[5]
Comparator Or Baselinetrans-2-Hexenoic acid: Powerful fruity, sweet, warm, herbal, cheesy, fatty.[8][12] Hexanoic acid: Cheesy, goaty, fatty.[13]
Quantified DifferenceQualitatively different primary odor characteristics (Green/Fruity vs. Cheesy/Fatty).
ConditionsSensory panel evaluation, typically at 1.0% dilution in a solvent like propylene glycol.

Selecting the wrong isomer or analog will introduce undesirable off-notes, fundamentally altering and likely ruining the final flavor or fragrance accord.

Superior Handling and Processability due to Liquid State at Room Temperature

A key processability differentiator exists between cis-3-Hexenoic acid and its common isomer, trans-2-hexenoic acid. cis-3-Hexenoic acid is a liquid at room temperature.[5][14] In stark contrast, trans-2-hexenoic acid is a crystalline solid with a melting point in the range of 29–35 °C.[15][16][17] This physical state difference is a critical procurement consideration for applications requiring liquid-phase handling, dosing, and formulation at ambient temperatures. The use of the trans-2 isomer would necessitate heated storage and transfer lines, adding complexity, cost, and energy consumption to the process, which is avoided by selecting the cis-3 isomer.

Evidence DimensionPhysical State at Room Temperature (~25 °C)
Target Compound DataLiquid[5][14]
Comparator Or Baselinetrans-2-Hexenoic acid: Solid (Melting Point: 29-35 °C)[15][16][17]
Quantified DifferenceDifferent physical states under standard operating conditions.
ConditionsAmbient laboratory or industrial processing temperatures (e.g., 20-25°C).

Choosing this compound avoids the additional equipment and energy costs associated with handling a solid, simplifying liquid-based manufacturing and formulation processes.

Precursor for Natural Flavor & Fragrance Production via Biotransformation

Ideal for use as a starting material in enzymatic or microbial processes designed to produce high-value, 'natural' labeled (Z)-3-hexenal and (Z)-3-hexenol. Its specific molecular geometry is essential for achieving high conversion efficiency with lipoxygenase-based systems, a requirement that cannot be met by other isomers.[10][11]

Building Block for 'Unripe Fruit' and 'Fresh-Cut Leaf' Aroma Accords

Serves as a critical component in the formulation of flavors and fragrances requiring a sharp, authentic green and slightly fruity character, such as green apple, pear, tomato, or tea notes. Its unique odor profile provides a top-note lift that cannot be replicated by the heavier, cheesy notes of trans-2-hexenoic or hexanoic acid.[5]

Liquid-Phase Synthesis and Formulation at Ambient Temperatures

Specified for chemical syntheses or blended formulations where a C6 unsaturated acid is needed in a liquid form without heating. Its liquid state at room temperature simplifies handling, improves dosing accuracy, and reduces energy costs compared to the solid trans-2-hexenoic acid, making it a more process-efficient choice.[14]

Physical Description

Liquid
Colourless to pale yellow clear liquid; Sweaty, cheesy, fruity aroma

XLogP3

1.2

Density

0.958-0.971
0.962-0.968

Melting Point

12°C

UNII

86H58C39ZV

GHS Hazard Statements

Aggregated GHS information provided by 1424 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

4219-24-3
1775-43-5

Wikipedia

(Z)-3-hexenoic acid

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

General Manufacturing Information

3-Hexenoic acid, (3Z)-: ACTIVE

Dates

Last modified: 08-15-2023

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